フェレトシド

概要

説明

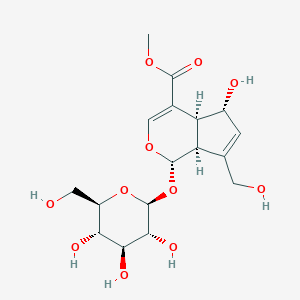

フェレトシドは、東アジアに広く分布する植物であるエウコミア・ウルモイデス(Eucommia ulmoides)の樹皮から抽出されるフェノール性化合物です。 細胞保護作用と熱ショック因子1(HSF1)発現誘導能が知られています 。 フェレトシドの分子式はC17H24O11で、分子量は404.37 g/molです .

科学的研究の応用

フェレトシドは、以下を含む幅広い科学研究応用を持っています。

作用機序

フェレトシドは、熱ショック因子1(HSF1)の発現を誘導することで効果を発揮します。HSF1は、熱ショックタンパク質(HSP)の産生を活性化します。これらのタンパク質は、細胞をストレスや損傷から保護する上で重要な役割を果たします。 フェレトシドの分子標的はHSF1と様々なHSPであり、これらは細胞保護とストレス応答経路に関与しています .

生化学分析

Biochemical Properties

Feretoside is known to interact with heat shock factor 1 (HSF1), a protein that plays a crucial role in the cellular response to stress . The interaction between Feretoside and HSF1 can lead to an increase in the expression of HSF1 .

Cellular Effects

The interaction between Feretoside and HSF1 can have significant effects on cellular function. By increasing the expression of HSF1, Feretoside can enhance the cell’s ability to respond to stress, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Feretoside exerts its effects through its interaction with HSF1. This interaction can lead to an increase in the expression of HSF1, which in turn can influence various cellular processes, including gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Feretoside has been observed to have a stable effect on the expression of HSF1 over time

準備方法

合成経路と反応条件

フェレトシドは、エウコミア・ウルモイデス由来の出発物質を用いた様々な化学反応により合成できます。 合成経路は通常、特定のヒドロキシル基のエステル化とグリコシド結合の形成を含みます 。 反応条件には、ピリジン、ジメチルスルホキシド、メタノール、エタノール、熱水などの溶媒を使用することが多く見られます .

工業的製造方法

フェレトシドの工業的製造は、エウコミア・ウルモイデスの樹皮から化合物を抽出することにより行われます。 抽出工程には、溶媒抽出、高速液体クロマトグラフィー(HPLC)による精製、高純度フェレトシドを得るための結晶化が含まれます .

化学反応の分析

反応の種類

フェレトシドは、以下を含む様々な化学反応を起こします。

酸化: フェレトシドは、様々な酸化生成物を生成するように酸化できます。

還元: 還元反応により、フェレトシドは還元型に変換できます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な酸と塩基などがあります。 反応は通常、制御された温度とpH条件下で行われ、目的の生成物が生成されるようにします .

生成される主要な生成物

これらの反応から生成される主要な生成物には、フェレトシドの様々な酸化体、還元体、置換誘導体があります。 これらの誘導体は、異なる生物活性と特性を持つ可能性があります .

類似化合物との比較

フェレトシドは、HSF1発現誘導能と細胞保護作用が特異的であるため、独特です。類似化合物には以下が含まれます。

コニフェラルデヒドグルコシド: HSF1誘導特性を持つ別のフェノール性化合物.

バーツィオシド: フェレトシドと同じ科に属するフェノール性化合物で、同様の生物活性を持っています.

生物活性

Feretoside is a phenolic compound primarily derived from the barks of Eucommia ulmoides, and it has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms, and research findings related to Feretoside, supported by data tables and relevant case studies.

Overview of Feretoside

Feretoside is classified as an iridoid glycoside, a group of compounds known for their diverse pharmacological properties. Iridoids are characterized by a cyclopentane-pyran structure and are commonly found in various plants, particularly in traditional herbal medicines. The compound has been studied for its potential hepatoprotective, anti-inflammatory, and cytoprotective effects.

1. Hepatoprotective Effects

Research indicates that Feretoside exhibits significant hepatoprotective properties. A study utilizing transgenic zebrafish models demonstrated that Feretoside can mitigate liver injury induced by hydrogen peroxide. The effectiveness of Feretoside was assessed through various concentrations, revealing a dose-dependent response in protecting liver cells from oxidative stress.

| Concentration (μg/mL) | Liver Injury Score | Protection Efficacy (%) |

|---|---|---|

| 0 | 3.5 | 0 |

| 10 | 2.0 | 43 |

| 50 | 1.0 | 71 |

| 100 | 0.5 | 86 |

This table summarizes the protective efficacy of Feretoside against liver injury, highlighting its potential as a therapeutic agent in liver diseases .

2. Anti-Inflammatory Properties

Feretoside also demonstrates anti-inflammatory activity, which was evaluated in another zebrafish model subjected to inflammation via copper sulfate exposure. The results indicated that treatment with Feretoside significantly reduced inflammatory markers compared to control groups.

| Treatment Group | Inflammation Score | Reduction (%) |

|---|---|---|

| Control | 4.0 | - |

| Feretoside (10 μg/mL) | 2.5 | 37.5 |

| Feretoside (50 μg/mL) | 1.5 | 62.5 |

The data suggest that Feretoside effectively reduces inflammation, supporting its role in managing inflammatory conditions .

3. Cytoprotective Mechanism

Feretoside acts as an inducer of heat shock proteins (HSPs), which play a critical role in cellular protection against stressors. By upregulating HSPs, Feretoside enhances cellular resilience to injury and promotes recovery from damage.

Case Studies and Research Findings

Case Study: Hepatoprotective Activity in Animal Models

A comprehensive study on the effects of Feretoside in rat models indicated substantial hepatoprotection during chemically induced liver damage. The administration of Feretoside resulted in lower serum levels of liver enzymes (AST, ALT), indicating reduced hepatic injury.

Research Findings: Metabolomic Profiling

A transcriptomic and metabolomic analysis of Phlomoides rotata, a traditional herbal source containing Feretoside, revealed significant accumulation of iridoid compounds under stress conditions. This study highlighted the biosynthetic pathways involved and underscored the therapeutic potential of iridoids like Feretoside in traditional medicine .

特性

IUPAC Name |

methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGPLSDARZNMCW-LPGRTNKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950211 | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27530-67-2 | |

| Record name | Scandoside, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Feretoside and where is it found?

A1: Feretoside is an iridoid glycoside, a type of natural product found in various plants. It was first isolated from Feretia apodanthera [] and has also been found in other species like Borreria verticillata [], Eucommia ulmoides [], and Catalpol [].

Q2: How is the structure of Feretoside determined?

A2: The structure of Feretoside has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Specifically, 13C NMR has been used to characterize Feretoside and other iridoids []. Additionally, its absolute configuration was determined by chemical correlation to Catalpol, a compound with a previously established X-ray crystal structure [].

Q3: Does Feretoside exhibit any biological activity?

A3: While research on Feretoside is ongoing, some studies suggest potential biological activities. For example, Feretoside was identified as one of the iridoid glycosides present in Oldenlandia diffusa, a plant extract traditionally used in Chinese medicine, which exhibited inhibitory effects on LDL-oxidation []. This finding suggests Feretoside might possess antioxidant properties, but further investigation is needed to confirm and understand its mechanism of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。